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Gly-gly-tyr-oh hcl

Cat. No.: B8132434
M. Wt: 331.75 g/mol
InChI Key: YFZBDFGKUSCKCE-PPHPATTJSA-N
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Description

Significance of Short Peptides in Biological Systems and Translational Science

Short peptides play critical roles across numerous biological processes, acting as signaling molecules, hormones, neurotransmitters, and antimicrobial agents. longdom.org They are involved in essential functions such as cell communication, the regulation of enzymatic activity, and immune responses. longdom.org The biological activities of peptides are diverse, contributing to their immense potential in medical applications, drug development, and as tools in molecular biology research. longdom.org

One of the key advantages of short peptides is their ability to navigate biological barriers and interact with specific targets. Unlike larger proteins, very short peptides can sometimes penetrate cell membranes, and they generally exhibit low immunogenicity and toxicity, as their degradation products are natural amino acids. mdpi.comnih.govencyclopedia.pubunacademy.com Their structural diversity and conformational flexibility allow for selective interactions with particular receptor sites, contributing to high selectivity towards their targets. nih.govencyclopedia.pub

In translational science, short peptides are increasingly appreciated as potential therapeutic agents with reduced side effects compared to some small molecule drugs. nih.govencyclopedia.pub They are being explored for applications ranging from treating cancers and neurological disorders to combating pandemic-prone pathogens. mdpi.com Short peptides also serve as building blocks in materials science for creating functional materials like hydrogels and nanoparticles, and are utilized in the development of biosensing platforms and diagnostic assays for detecting biomarkers or disease-related molecules. longdom.orgmdpi.com The development of efficient synthesis methods, such as Solid-Phase Peptide Synthesis (SPPS), has further facilitated the production of custom peptides for research and therapeutic purposes. longdom.org

Overview of Gly-Gly-Tyr-OH·HCl as a Tripeptide Model and Research Scaffold

Glycyl-Glycyl-L-Tyrosine Hydrochloride (Gly-Gly-Tyr-OH·HCl) serves as a valuable tripeptide model and research scaffold in various biochemical and pharmaceutical investigations. The core Gly-Gly-Tyr sequence provides a simple system to study the fundamental characteristics of peptide bonds and the influence of specific amino acid residues, such as tyrosine, on peptide behavior.

The compound is utilized in biochemical research to investigate protein interactions and functions, contributing to a better understanding of cellular processes and disease mechanisms. chemimpex.com As a tripeptide, it can mimic aspects of larger peptide or protein sequences, allowing researchers to study specific structural motifs or enzymatic cleavage sites in a simplified context.

Furthermore, Gly-Gly-Tyr-OH·HCl acts as a building block in the synthesis of more complex peptides and proteins. chemimpex.com Its well-defined structure and chemical properties make it a suitable starting material or intermediate in the creation of novel peptide sequences with potential therapeutic or diagnostic applications. chemimpex.com The presence of the tyrosine residue, with its aromatic ring and hydroxyl group, adds specific chemical reactivity and potential for interactions, which can be explored when Gly-Gly-Tyr-OH·HCl is used as a scaffold for chemical modifications or conjugation.

While specific detailed research findings solely focused on Gly-Gly-Tyr-OH·HCl as a model in published literature snippets are limited to its general use in biochemical research and peptide synthesis chemimpex.com, the broader context of short peptide research highlights the utility of such tripeptides for understanding fundamental biological interactions and as versatile components in the development of new biomolecules and materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18ClN3O5 B8132434 Gly-gly-tyr-oh hcl

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O5.ClH/c14-6-11(18)15-7-12(19)16-10(13(20)21)5-8-1-3-9(17)4-2-8;/h1-4,10,17H,5-7,14H2,(H,15,18)(H,16,19)(H,20,21);1H/t10-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFZBDFGKUSCKCE-PPHPATTJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)NC(=O)CNC(=O)CN)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)CNC(=O)CN)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comprehensive Structural Elucidation and Conformational Dynamics of Gly Gly Tyr Oh·hcl

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable tools for probing the molecular structure, dynamics, and interactions of peptides in various environments. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy (FTIR and Raman), and Mass Spectrometry (MS) offer complementary information for a comprehensive characterization of Gly-Gly-Tyr-OH·HCl.

Vibrational Spectroscopy (FTIR, Raman) for Molecular Structure and Interactions

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the molecular vibrations of a peptide, which are directly related to its chemical bonds and structural organization. These techniques are sensitive to the peptide backbone conformation and the local environment of amino acid side chains.

FTIR spectroscopy is commonly used to study the peptide backbone through analysis of the amide bands. The Amide I band (primarily C=O stretching vibrations) and Amide II band (coupling of N-H bending and C-N stretching vibrations) are particularly sensitive to the secondary structure elements present in peptides libretexts.org. For Gly-Gly-Tyr-OH·HCl, characteristic absorption bands corresponding to peptide carbonyl groups and N-H stretches would be expected. FTIR spectra of tyrosine-containing peptides show bands associated with aromatic C-H and C=C stretching vibrations mdpi.commtu.edu. Studies on glycine (B1666218) and glycylglycine (B550881) have utilized FTIR to characterize their vibrational modes and protonation states libretexts.orgresearchgate.net.

Raman spectroscopy complements FTIR by providing information about different vibrational modes, often those involving non-polar bonds or symmetric vibrations. Raman bands associated with aromatic amino acids like tyrosine are particularly useful. The tyrosine doublet around 830 and 850 cm⁻¹ is sensitive to the hydrogen bonding state of the phenolic hydroxyl group nih.govresearchgate.net. Changes in the intensity ratio of these bands can indicate alterations in the local environment of the tyrosine residue. Raman spectroscopy can also provide insights into the peptide backbone and side-chain interactions, including C-H stretching modes and aromatic ring breathing modes nih.govspectroscopyonline.com. Studies using Raman spectroscopy on peptides containing tyrosine and glycine have explored their conformational changes and intermolecular interactions nih.govresearchgate.net.

Mass Spectrometry (LC-MS) for Sequence Verification and Purity Assessment

Mass spectrometry (MS) is a crucial technique for verifying the molecular weight and amino acid sequence of peptides, as well as assessing their purity. Coupled with liquid chromatography (LC), LC-MS allows for the separation of peptide mixtures before mass analysis, providing both chromatographic purity information and mass identification.

Electrospray ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are common ionization techniques used for peptides. MS provides the mass-to-charge ratio (m/z) of the intact peptide, which can be used to confirm its molecular weight. For Gly-Gly-Tyr-OH·HCl, the expected molecular weight of the free peptide is approximately 295.29 g/mol (C₁₃H₁₇N₃O₅), and the HCl salt would have a molecular weight of approximately 331.75 g/mol (C₁₃H₁₈ClN₃O₅) nih.govnih.govchembk.com. Tandem MS (MS/MS) can be used to fragment the peptide ions and analyze the resulting fragment ions, providing information about the amino acid sequence. The fragmentation patterns are characteristic of the peptide sequence govst.edu. LC-MS techniques have been widely applied for the analysis of peptides and protein digests, demonstrating their effectiveness in separating and identifying peptides chemsrc.com.

Crystallographic Insights into Peptide Architecture

X-ray crystallography provides high-resolution three-dimensional structures of molecules in the crystalline state, offering detailed information about atomic positions, bond lengths, bond angles, and intermolecular interactions. Obtaining a crystal structure of Gly-Gly-Tyr-OH·HCl would provide definitive insights into its solid-state conformation and packing.

Analysis of Hydrogen Bonding and Aromatic Interactions

Crystallographic data allows for a detailed analysis of the non-covalent interactions that stabilize peptide structures and govern crystal packing. Hydrogen bonds, both within the peptide molecule (intramolecular) and between adjacent molecules (intermolecular), are fundamental to peptide conformation and assembly researchgate.netacs.orgnih.gov. In Gly-Gly-Tyr-OH·HCl, conventional hydrogen bonds would be expected between backbone amide groups and carbonyl oxygens. The tyrosine residue introduces additional possibilities for hydrogen bonding involving the phenolic hydroxyl group, which can act as both a hydrogen bond donor and acceptor reading.ac.uk.

Aromatic interactions, such as pi-pi stacking between aromatic rings, are also significant forces in peptides containing residues like tyrosine researchgate.netrsc.org. The phenyl ring of tyrosine can engage in these interactions, influencing the peptide's conformation and its association with other molecules researchgate.netacs.org. Weak non-conventional hydrogen bonds, such as C-H...pi interactions, involving aliphatic or aromatic C-H groups and the pi system of aromatic rings, can also contribute to the stability of peptide structures . Crystallographic studies of tyrosine-containing peptides have highlighted the interplay of hydrogen bonding and aromatic interactions in determining their solid-state structures and assembly properties mdpi.comreading.ac.ukresearchgate.net. Analysis of these interactions in a crystal structure of Gly-Gly-Tyr-OH·HCl would reveal how these forces contribute to its specific conformation and packing arrangement.

Computational Chemistry for Conformational Landscapes

Computational chemistry techniques are indispensable tools for mapping the complex conformational landscapes of peptides like Gly-Gly-Tyr-OH·HCl. Due to the numerous rotatable bonds within a peptide chain, a vast number of possible three-dimensional arrangements exist. Exploring this conformational space is essential to understand the peptide's behavior, interactions, and potential biological activity. Methods ranging from high-level ab initio calculations for detailed electronic structure analysis to more computationally feasible Density Functional Theory (DFT) and dynamic simulations like Molecular Dynamics (MD) are employed to gain a comprehensive picture of peptide conformation and flexibility.

Ab Initio and Density Functional Theory (DFT) Calculations for Gly-Gly-Tyr-OH·HCl and Related Peptides

Ab initio and Density Functional Theory (DFT) calculations are powerful quantum mechanical methods used to investigate the electronic structure and optimize the geometries of molecules, including peptides. These methods can predict the relative energies of different conformers and provide detailed information about bonding, charge distribution, and vibrational frequencies.

Studies on tripeptides, including those containing glycine and tyrosine, have frequently utilized DFT and ab initio methods to explore their conformational preferences in the gas phase and in the presence of solvent models nih.govphyschemres.orgphyschemres.orgresearchgate.netderpharmachemica.comresearchgate.netistanbul.edu.trnih.gov. For example, research on Tyrosyl-glycyl-glycine (YGG), a related tripeptide, employed DFT calculations to identify stable conformers and highlighted the role of hydrogen bonding in stabilizing folded structures nih.gov. Similarly, computational studies on Gly-Xxx-Gly tripeptides, where Xxx is an aromatic residue like tyrosine or phenylalanine, have used DFT and MP2 methods to analyze conformational landscapes and the impact of hydration researchgate.netderpharmachemica.comresearchgate.net.

Various DFT functionals and basis sets have been applied to peptide systems to achieve a balance between computational cost and accuracy. Functionals such as BHandHLYP, M06-L, B3LYP, wB97XD, and M062X, combined with basis sets like 6-31G(d), 6-311++G(d,p), and aug-cc-pVTZ, have been used to optimize peptide geometries and calculate their energies nih.govphyschemres.orgphyschemres.orgresearchgate.netderpharmachemica.comresearchgate.net. These calculations can reveal the presence of different types of secondary structures, such as beta-strands, polyproline-II helices, and gamma-turns, and their relative stabilities researchgate.netresearchgate.netnih.gov.

While direct computational studies specifically on the conformational analysis of Gly-Gly-Tyr-OH·HCl using ab initio or DFT methods were not extensively detailed in the search results, the application of these techniques to related tripeptides containing Gly and Tyr provides a strong framework for understanding how such studies would be conducted for Gly-Gly-Tyr-OH·HCl. The methodologies would involve systematically exploring the torsional angles of the peptide backbone (Φ and Ψ angles for each residue) and side chains (χ angles for tyrosine), optimizing the geometry of resulting conformers at a chosen level of theory, and calculating their relative energies to determine the most stable structures and the distribution of conformers at a given temperature.

Data from DFT calculations on related peptides can illustrate the energy differences between various conformers, highlighting the most energetically favorable structures. Although specific energy values for Gly-Gly-Tyr-OH·HCl conformers were not found, representative data from similar tripeptide studies can demonstrate the output of such calculations.

Molecular Dynamics Simulations to Elucidate Flexibility and Solvation Effects

Molecular Dynamics (MD) simulations provide a dynamic view of peptide behavior, allowing researchers to study conformational transitions, flexibility, and interactions with the solvent environment over time. Unlike static quantum mechanical calculations, MD simulations track the movement of atoms based on classical mechanics, providing insights into the dynamic equilibrium between different conformers and the influence of temperature and solvent.

For peptides like Gly-Gly-Tyr-OH·HCl, MD simulations are crucial for understanding how their conformation changes in solution. The explicit inclusion of solvent molecules (like water) in MD simulations allows for the investigation of solvation effects, including hydrogen bonding between the peptide and solvent, and how these interactions influence the peptide's flexibility and preferred conformations acs.orgresearchgate.netnih.govscholaris.carutgers.edunih.govtandfonline.compnas.org. Different water models (e.g., TIP3P, TIP4P, TIP5P, SPC/E) can be used, and their choice can impact the simulation results, particularly for flexible or unfolded peptides acs.orgresearchgate.netnih.gov.

MD simulations can reveal the extent of peptide flexibility by monitoring the fluctuations of backbone and side-chain dihedral angles over the simulation trajectory. This provides information about the relative rigidity or mobility of different parts of the peptide. For instance, studies on peptides containing glycine residues often highlight the high flexibility imparted by glycine due to its lack of a side chain pnas.org. The tyrosine residue, with its aromatic side chain, introduces additional conformational possibilities and potential for π-π interactions or interactions with polar environments researchgate.net.

Solvation effects, such as the formation of hydration shells around polar and charged groups, can significantly influence the conformational landscape of peptides in aqueous solution nih.govnih.govscholaris.canih.govtandfonline.com. MD simulations can quantify the degree of solvation and analyze the patterns of hydrogen bonding between the peptide and water molecules. Explicit hydration, where individual water molecules are included, has been shown to considerably change the conformational landscapes of tripeptides compared to implicit solvation models nih.gov.

While specific MD simulation data for Gly-Gly-Tyr-OH·HCl was not found, studies on related peptides demonstrate the type of information that can be obtained. For example, MD simulations have been used to study the dynamics of peptides containing tyrosine and glycine, investigating interactions between aromatic rings and backbone atoms . Simulations of other tripeptides in water have explored the stability of different secondary structures and the impact of hydration on their energetic and conformational features nih.gov.

MD simulations can also be used to calculate properties such as solvation free energies, which provide a thermodynamic measure of the peptide's interaction with the solvent nih.gov. Analyzing the components of the solvation free energy, such as the electrostatic and van der Waals contributions, can offer insights into the driving forces behind peptide solvation and its effect on conformation nih.gov.

The duration of MD simulations is an important factor, as longer simulations are needed to adequately sample the conformational space of flexible peptides and observe slower conformational transitions acs.orgresearchgate.netpnas.org. Microsecond-scale simulations are often necessary to achieve convergence and obtain reliable statistics on conformational populations acs.orgresearchgate.netpnas.org.

Mechanistic Biochemical Interactions and Enzymatic Functionality of Gly Gly Tyr Oh·hcl

Peptide-Enzyme Recognition and Catalysis

Interaction with Proteolytic Enzymes and Metabolic Fate

Peptides introduced into biological systems are commonly substrates for proteolytic enzymes, which catalyze the cleavage of peptide bonds. The metabolic fate of Gly-Gly-Tyr is therefore anticipated to involve enzymatic hydrolysis. Studies investigating the degradation of related peptides, such as Tyr-Gly-Gly (YGG), which represents the N-terminal sequence of certain opioid peptides, offer relevant insights into potential enzymatic breakdown pathways.

Research indicates that peptides containing the Tyr-Gly-Gly sequence are susceptible to proteolytic degradation by enzymes including aminopeptidases and the membrane metallo-endopeptidase (EC 3.4.24.11), also referred to as "enkephalinase". Aminopeptidases are capable of cleaving the peptide bond at the N-terminus, which in the case of Gly-Gly-Tyr would involve the Gly-Gly bond or the Gly-Tyr bond if an N-terminal aminopeptidase (B13392206) with broader specificity is involved. Studies on Tyr-Gly-Gly have shown that "enkephalinase" can form this tripeptide from larger opioid precursors. The dipeptide Gly-Tyr has also been identified as a substrate for peptidases, including those found in leukocytes and lymphocytes, undergoing hydrolysis.

While detailed studies specifically on the proteolytic breakdown of Gly-Gly-Tyr were not extensively found, the general principles of peptide catabolism by ubiquitous proteases apply. The enzymatic hydrolysis of Gly-Gly-Tyr is expected to yield smaller peptide fragments, such as Gly-Gly and Tyrosine, or Gly and Gly-Tyrosine, or ultimately, the individual constituent amino acids: Glycine (B1666218) and Tyrosine. The specific products would depend on the type and specificity of the involved peptidases (aminopeptidases, carboxypeptidases, or endopeptidases). These resulting amino acids and smaller peptides would subsequently enter their respective metabolic pathways for further utilization or degradation. The broader understanding of biotransformation for therapeutic proteins and peptides confirms that their clearance often proceeds via degradation into small peptides and individual amino acids.

Glycine and Tyrosine Residues in Enzyme Active Sites and Allosteric Sites (e.g., Yeast Chorismate Mutase, HER2 Kinase Domain, Tyrosyl-tRNA Synthetase)

Beyond the role of the Gly-Gly-Tyr tripeptide as a potential substrate, the amino acids Glycine and Tyrosine are frequently found as critical residues within the primary sequence and three-dimensional structure of various enzymes. In these contexts, they contribute significantly to the formation of active sites, substrate binding regions, and allosteric regulatory sites, influencing enzyme function and regulation.

In Yeast Chorismate Mutase (YCM) , tyrosine serves as a key feedback inhibitor, exerting its regulatory effect by binding to an allosteric site located at the dimer interface of the enzyme. Glycine and tyrosine residues within the YCM structure are integral components of this allosteric mechanism. Specifically, Gly-141 and Ser-142, situated on helix 8 of one monomer, participate in interactions with the amino and carboxylate groups of the bound tyrosine molecule. Additionally, Arg-75 and Arg-76 from helices 4 and 5 of the opposing subunit contribute to the allosteric binding site through interactions with the carboxylate group and the phenolic hydroxyl group of tyrosine.

The HER2 Kinase Domain , a member of the receptor tyrosine kinase family, contains a characteristic glycine-rich region. This region is located within the N-lobe and forms part of the phosphate-binding loop, which is a crucial component of the enzyme's active site. The glycine-rich nature of this loop is important for the binding of ATP, a co-substrate for kinase activity, and contributes to the conformational flexibility required for catalysis. Tyrosine residues present within the HER2 kinase domain are targets for autophosphorylation, a process of self-modification that occurs upon receptor dimerization and is essential for activating the kinase and initiating downstream cellular signaling cascades.

Tyrosyl-tRNA Synthetase (TyrRS) is the enzyme responsible for catalyzing the specific attachment of tyrosine to its corresponding transfer RNA (tRNATyr). The active site of TyrRS is specifically structured to recognize and bind free tyrosine and ATP. This binding facilitates the initial step of the reaction, which is the formation of tyrosyl-adenylate (Tyr-AMP), followed by the transfer of the tyrosine moiety to the 3'-CCA terminus of tRNATyr. Specific amino acid residues within the TyrRS structure are directly involved in the precise recognition and binding of tyrosine and tRNATyr. For instance, in the TyrRS from Methanocaldococcus jannaschii, residues such as Tyr32 and Asp158 in the wild-type enzyme form hydrogen bonds with the hydroxyl group of tyrosine, playing a role in substrate discrimination. Modifications or mutations within the tyrosine binding pocket of TyrRS can lead to altered substrate specificity.

Allosteric Modulation and Effector Binding Sites

Allosteric modulation represents a fundamental mechanism for regulating enzyme activity, where the binding of a ligand (effector) at a site distinct from the active site induces a conformational change that affects catalytic function. Tyrosine is a well-established example of an allosteric effector for several enzymes, particularly those involved in the biosynthesis of aromatic amino acids.

Molecular Basis of Tyrosine Binding to Regulatory Enzymes

The molecular basis underlying the allosteric binding of tyrosine to regulatory enzymes involves specific, non-covalent interactions between the functional groups of the tyrosine molecule (the α-amino group, α-carboxylate group, and the phenolic hydroxyl group) and complementary amino acid residues within the enzyme's allosteric binding site. These interactions typically include hydrogen bonds, ionic interactions, and van der Waals forces, which collectively contribute to the affinity and specificity of binding.

In yeast chorismate mutase, the binding of tyrosine to its allosteric site triggers a conformational transition that results in the inhibition of enzyme activity. The allosteric site, which is formed by residues contributed from both subunits in the dimeric YCM enzyme, undergoes a significant structural rearrangement upon tyrosine binding. This conformational change, described as a "domain closure," effectively brings the allosteric and catalytic domains into closer proximity, thereby hindering or blocking substrate access to the catalytic active site. A similar mechanism of allosteric inhibition by tyrosine is observed in Thermotoga maritima 3-deoxy-D-arabino-heptulosonate 7-phosphate synthase (DAH7PS), where tyrosine binding at the interface between regulatory domains in the tetrameric enzyme induces a substantial conformational change that physically occludes the active site.

Site-Directed Mutagenesis Studies on Effector Binding Regions (e.g., Gly-141, Ser-142 in Chorismate Mutase)

Site-directed mutagenesis is a powerful technique that has been extensively used to probe the functional importance of specific amino acid residues in enzyme mechanisms, including allosteric regulation. Studies on yeast chorismate mutase have particularly benefited from this approach to delineate the roles of residues within the allosteric binding site that interact with tyrosine.

Mutagenesis studies targeting residues within the allosteric binding region of yeast chorismate mutase have clearly demonstrated their critical roles in the binding of tyrosine and the subsequent allosteric regulatory response. For instance, Gly-141 and Ser-142, located within helix 8, have been shown to be involved in forming hydrogen bonds and other interactions with the amino and carboxylate groups of bound tyrosine. Experimental evidence from site-directed mutagenesis, where these residues were replaced, indicates that these positions are crucial for the enzyme's ability to bind both tyrosine and tryptophan and for mediating allosteric regulation. Specifically, mutations at Gly-141 resulted in enzymes that were unregulated and unable to bind either amino acid effector, while mutation of Ser-142 led to a reduced capacity for effector binding. Thr-145, also located on helix 8, has been identified as important for achieving strong binding affinity for tyrosine at the allosteric site. Mutations at Arg-75 and Arg-76, contributed by the adjacent subunit to the allosteric site, also resulted in unregulated enzyme activity, further emphasizing the cooperative nature of the allosteric binding site.

The following table summarizes key findings from site-directed mutagenesis studies on selected residues in the allosteric binding site of yeast chorismate mutase:

ResidueLocation (Helix)Interaction with TyrosineEffect of Mutation (e.g., to Alanine)Reference
Arg-754/5 (other subunit)Interacts with carboxylate groupUnregulated enzyme, unable to bind amino acid effectors
Arg-765 (other subunit)Interacts with phenolic hydroxyl groupUnregulated enzyme, unable to bind amino acid effectors
Gly-1418Involved in interactions with amino and carboxylate groupsUnregulated enzyme, unable to bind amino acid effectors
Ser-1428Involved in interactions with amino and carboxylate groupsReduced binding capacity for amino acid effectors
Thr-1458Required for strong tyrosine bindingAffects tyrosine inhibition; T145V mutant showed increased activation by phenylalanine

Note: Data compiled from cited sources.

These detailed mutagenesis studies provide crucial insights into the specific molecular contacts and structural requirements within the allosteric site that are essential for the regulatory binding of tyrosine and the subsequent control of chorismate mutase activity.

Biotransformation Pathways and Metabolite Formation

The primary route of biotransformation for small peptides, including Gly-Gly-Tyr, in biological systems is through enzymatic hydrolysis mediated by a variety of peptidases. As discussed in Section 4.1.1, this proteolytic degradation results in the breakdown of the peptide into smaller fragments and ultimately into its constituent amino acids.

The specific spectrum of enzymes involved in the biotransformation of Gly-Gly-Tyr would depend on its location within the organism. In extracellular fluids, such as blood or interstitial fluid, circulating exopeptidases (aminopeptidases and carboxypeptidases) and certain endopeptidases would be the primary enzymes responsible for its breakdown. Within cells, a broader array of intracellular proteases and peptidases participate in the turnover and degradation of peptides and proteins.

The anticipated metabolites of Gly-Gly-Tyr include the dipeptides Gly-Gly and Gly-Tyr, as well as the free amino acids Glycine and Tyrosine. The dipeptide Gly-Tyr is itself subject to further enzymatic hydrolysis, yielding free Glycine and Tyrosine. The resulting individual amino acids can then enter their respective metabolic pathways, such as pathways for energy production, biosynthesis of other molecules, or incorporation into newly synthesized proteins. While specific unique biotransformation pathways for Gly-Gly-Tyr beyond general proteolytic degradation were not detailed in the provided information, the principle of its breakdown into constituent amino acids and smaller peptides is consistent with the established metabolic fate of small peptides in biological systems.

Role of Gly-Gly-Tyr-OH·HCl as a Precursor or Degradation Product

Peptides like Gly-Gly-Tyr can function as either precursors to smaller amino acids and peptides or as degradation products of larger proteins or peptides. The enzymatic hydrolysis of peptide bonds is a fundamental process in biological systems, carried out by various peptidases and proteases.

Studies on related peptides provide context. For instance, the tripeptide Tyr-Gly-Gly (YGG) is known to be an endogenous constituent in rat brain and is considered a possible metabolite of opioid peptides, specifically enkephalins nih.govnih.gov. Tyr-Gly-Gly is derived from the enzymatic release of enkephalins, such as Met-enkephalin (B1676343) (Tyr-Gly-Gly-Phe-Met), by enzymes like enkephalinase (membrane metallo-endopeptidase) nih.govlookchem.com. This indicates that a tripeptide sequence containing Tyrosine, Glycine, and Glycine can be generated through the proteolytic cleavage of larger peptides.

Another related peptide, Gly-Gly-Tyr-Arg, has been utilized as a molecular weight marker in studies investigating the enzymatic hydrolysis of bone collagen annualreviews.org. This suggests that sequences containing Gly-Gly-Tyr can exist within larger protein structures and may be released upon enzymatic digestion.

The degradation of peptides is often facilitated by aminopeptidases and carboxypeptidases, which cleave amino acids from the N-terminus and C-terminus, respectively, as well as endopeptidases that cleave within the peptide sequence. For example, the degradation of Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu) in rat plasma yields major degradation products including Gly-Gly-Phe-Leu and Phe-Leu, appearing after specific incubation times medchemexpress.com. This degradation is attributed to enzymes like aminopeptidase N and enkephalinase medchemexpress.com. While this example involves a longer peptide, it illustrates the principle of enzymatic cleavage leading to the formation of smaller peptide fragments.

Given that Gly-Gly-Tyr-OH·HCl contains peptide bonds, it is susceptible to enzymatic hydrolysis by peptidases present in biological systems. The specific enzymes involved would depend on the cellular or tissue context. Hydrolysis of Gly-Gly-Tyr could potentially yield Gly-Tyr and Gly, or Gly and Tyr-Gly, or the individual amino acids Gly, Gly, and Tyr, depending on the specificity of the enzymes present.

In Vitro Metabolic Studies in Cellular Systems

In vitro metabolic studies in cellular systems provide insights into how cells process peptides. While direct studies on Gly-Gly-Tyr-OH·HCl in cellular systems were not prominently featured in the search results, research on related peptides and amino acids offers relevant information.

Studies on the in vitro metabolism of tyrosine by rumen bacteria and protozoa have shown that tyrosine can be degraded, primarily to p-hydroxyphenylacetic acid (HPA) researchgate.net. This highlights the metabolic processing of the tyrosine component within peptides.

Research on the uptake and metabolic fate of dipeptides like Gly-Tyr in cell cultures has been conducted to understand their utilization sigmaaldrich.com. Gly-Tyr is rapidly degraded into L-glycine and L-tyrosine in the human body and has high aqueous solubility. This suggests that dipeptides, and by extension potentially some tripeptides like Gly-Gly-Tyr, can be taken up by cells and hydrolyzed into their constituent amino acids, which then participate in cellular metabolic processes such as energy metabolism and antioxidant processes, as observed for Glycylglycine (B550881) hydrochloride hydrate (B1144303) nih.gov.

The metabolic fate of amino acids in cell culture systems has also been analyzed. For example, in HeLa and HepG2 cell cultures, amino acids like serine, glutamine, arginine, and tyrosine show declining concentrations with cell growth, while glycine and alanine (B10760859) show increasing concentrations. Glycine is known to be important for the biosynthesis of nucleotides. The abundance of tyrosine in cell culture has also been reported to be related to cell viability.

While specific data tables detailing the in vitro metabolism of Gly-Gly-Tyr-OH·HCl were not found, the studies on related peptides and amino acids in cellular systems indicate that Gly-Gly-Tyr, upon entering cells, would likely undergo enzymatic hydrolysis. The resulting amino acids (Gly and Tyr) would then enter the general metabolic pools of the cell, participating in various biosynthetic and energy-generating pathways. The rate and extent of hydrolysis would depend on the specific cellular system and the types and activities of the peptidases present.

Investigation of Biological Activities and Molecular Mechanisms of Action for Gly Gly Tyr Oh·hcl

Antioxidant and Oxidative Stress Mitigation Potential

The presence of tyrosine in peptides is often associated with antioxidant properties. These properties are primarily mediated through mechanisms involving the scavenging of free radicals and the mitigation of oxidative damage.

Radical Scavenging Mechanisms of Tyrosine-Containing Peptides

Tyrosine-containing peptides can function as antioxidants through various mechanisms, notably the Hydrogen Atom Transfer (HAT) pathway. mpg.defrontiersin.org In this mechanism, the phenolic hydroxyl group of the tyrosine residue donates a hydrogen atom to a free radical, thereby neutralizing it and forming a relatively stable tyrosyl radical. wikipedia.orguni.lu This process helps to break the chain reaction of radical-mediated oxidation.

The radical scavenging capacity of peptides can be influenced by the sequence and composition of amino acids. citeab.com Studies have shown that peptides containing tyrosine exhibit radical scavenging capacity. nih.gov The position of tyrosine within the peptide sequence and the nature of neighboring amino acids can impact its antioxidant activity. For instance, the dipeptide Gly-Tyr has shown strong DPPH and hydroxyl radical scavenging activities.

Tyrosine Oxidation Products (e.g., Tyrosine Hydroperoxides) and Their Implications

Oxidative stress can lead to the formation of various tyrosine oxidation products. The oxidation of tyrosine residues can be initiated by reactive oxygen species (ROS), leading to the formation of a tyrosine phenoxyl radical. wikipedia.orguni.lu This radical can undergo further reactions.

One significant class of tyrosine oxidation products is tyrosine hydroperoxides, which can be formed by the reaction of the tyrosyl radical with superoxide. The formation of tyrosine hydroperoxides is reported to be favored on N-terminal tyrosine residues and can involve hydrogen bonding to amino groups. These hydroperoxides are considered potentially damaging reactive oxygen species.

Another important tyrosine oxidation product is dityrosine (B1219331), a dimer formed by the covalent cross-linking of two tyrosine residues. wikipedia.org Dityrosine can be formed by the dimerization of tyrosyl radicals and is often used as a specific marker for protein oxidation and oxidative stress. wikipedia.org The formation of dityrosine cross-links can be catalyzed by enzymes or occur non-enzymatically. wikipedia.org While dityrosine formation can serve as a biomarker for oxidative damage, excessive or inappropriate oxidation of tyrosine residues can lead to changes in protein conformation and activity, potentially contributing to cellular dysfunction and diseases. uni.lu

Immunomodulatory Properties (Referencing Tyr-Gly-Gly)

While the focus of this article is Gly-Gly-Tyr-OH·HCl, research into the related tripeptide Tyr-Gly-Gly (YGG) provides insights into potential immunomodulatory activities that may be relevant due to the shared amino acid composition, albeit in a different sequence. Tyr-Gly-Gly is a peptide sequence found in enkephalins and is associated with immunomodulatory effects.

Augmentation of Immune Responses (e.g., Delayed-Type Hypersensitivity)

Studies involving IMREG-1, a low molecular weight fraction of human leukocyte dialysates containing Tyr-Gly-Gly and Tyr-Gly, have demonstrated the ability of these peptides to augment and accelerate human delayed-type hypersensitivity (DTH) responses to recall antigens in vivo. This suggests that Tyr-Gly-Gly can enhance cell-mediated immune responses. The augmentation of DTH responses by IMREG-1 and its constituent peptides, including Tyr-Gly-Gly, has been shown to be concentration-dependent.

Cytokine Modulation and Receptor Expression (e.g., IL-2, IFN-gamma, IL-2 receptor)

Tyr-Gly-Gly, along with Tyr-Gly and met-enkephalin (B1676343), has been shown to modulate the production of cytokines and induce the expression of cytokine receptors. Specifically, these peptides can potentiate the production of interleukin-2 (B1167480) (IL-2) and interferon-gamma (IFN-gamma) in peripheral blood mononuclear cells.

Research indicates that Tyr-Gly-Gly and Tyr-Gly can modulate immune responses in a biphasic manner, with enhancement observed at low concentrations and suppression at higher concentrations. In murine splenocyte cultures, lower concentrations of met-enkephalin and its derivatives, including Tyr-Gly-Gly and Tyr-Gly, enhanced interferon-gamma levels. Higher concentrations of met-enkephalin and Tyr-Gly were reported to suppress the production of IL-2 and IL-4. These findings suggest a complex, concentration-dependent effect of these peptides on cytokine profiles. Furthermore, IMREG-1, Tyr-Gly, and Tyr-Gly-Gly have been shown to induce the expression of the IL-2 receptor in peripheral blood mononuclear cells. The IL-2 receptor system is crucial for T-cell proliferation and other fundamental immune functions.

Receptor-Ligand Interactions and Signaling Cascade Modulation

Peptides, including those containing tyrosine and glycine (B1666218) residues, can act as signaling molecules and participate in signal transduction pathways through interactions with various cellular receptors. The specific sequence and structure of a peptide determine its ability to bind to particular receptors and modulate downstream signaling cascades.

While direct studies on the receptor-ligand interactions of Gly-Gly-Tyr-OH·HCl are limited in the provided search results, the presence of the Tyr-Gly-Gly sequence at the N-terminus of enkephalins, which are known to bind to opioid receptors, suggests a potential area of investigation for related peptides. Met-enkephalin (Tyr-Gly-Gly-Phe-Met) is an endogenous opioid peptide that regulates immune function and inhibits tumor growth via binding to opioid receptors. Although Gly-Gly-Tyr-OH is a different peptide sequence, the shared Tyr-Gly-Gly motif in a different orientation (C-terminal in Gly-Gly-Tyr) might still hold relevance for receptor interactions, potentially with different binding profiles or affinities compared to enkephalins.

Peptides containing specific amino acids like tyrosine and arginine have been indicated to exhibit neuroprotective effects and influence metabolic pathways, potentially through interactions with receptors and enzymes. The interaction of peptides with receptors can enhance cell signaling pathways. The modulation of immune responses by peptides like Tyr-Gly-Gly through effects on cytokine production and receptor expression (such as the IL-2 receptor) further illustrates their capacity to influence cellular signaling cascades. IL-2 signaling, for instance, involves the JAK1/JAK3/STAT5 pathway and can also control serine/threonine kinase signaling networks.

Further research is needed to fully elucidate the specific receptor targets and signaling pathways modulated by Gly-Gly-Tyr-OH·HCl.

Opioid and Neurokinin Receptor Agonism/Antagonism of Related Peptides

The sequence Gly-Gly-Tyr is a component found within the structure of certain endogenous opioid peptides, such as methionine enkephalin (Tyr-Gly-Gly-Phe-Met-OH) and dynorphin (B1627789) A (Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile-Arg-Pro-Lys-Leu-Lys-Trp-Asp-Asn-Gln). targetmol.commedchemexpress.comnih.gov These related peptides are known to exert their biological effects primarily through binding to opioid receptors, which are G protein-coupled receptors distributed widely in the brain, spinal cord, and digestive tract. medchemexpress.com Opioid receptors include mu (μ), delta (δ), and kappa (κ) subtypes, and their activation can lead to various physiological responses, including antinociception. nih.govmedchemexpress.com

Studies on opioid peptides and their analogues have investigated the structure-activity relationships governing their affinity and efficacy at different opioid receptor subtypes. For instance, modifications to the amino acid sequence and structure of enkephalins and dynorphins have been shown to influence their binding profiles and functional activity at μ, δ, and κ opioid receptors. nih.govnih.govnih.govmdpi.com

Neurokinin receptors (NK1, NK2, and NK3), also known as tachykinin receptors, are another family of G protein-coupled receptors involved in mediating the effects of tachykinin peptides like Substance P and neurokinin A. google.comnih.gov Some research has focused on the development of bifunctional peptides that possess activity at both opioid and neurokinin receptors, aiming to leverage potential synergistic effects for therapeutic purposes. nih.govmdpi.comnih.gov While peptides containing sequences related to Gly-Gly-Tyr are active at opioid receptors, the direct activity of Gly-Gly-Tyr-OH·HCl itself on opioid or neurokinin receptors is not explicitly detailed in the reviewed literature.

Enzyme Inhibition Profiles (e.g., Alpha-Amylase)

Peptides, including those containing tyrosine residues, have been explored for their potential to inhibit various enzymes. For example, peptides derived from protein hydrolysates have demonstrated inhibitory activities against enzymes such as angiotensin-converting enzyme (ACE) and enzymes involved in carbohydrate metabolism like alpha-amylase and alpha-glucosidase. nih.govnih.govmdpi.commdpi.com

Alpha-amylase is an enzyme that plays a key role in the digestion of starch, and its inhibition is a therapeutic strategy for managing postprandial hyperglycemia in conditions like type 2 diabetes. nih.govmdpi.com Studies on peptide-based alpha-amylase inhibitors have indicated that the amino acid composition and sequence can influence inhibitory potency. nih.govtandfonline.com For instance, the presence of aromatic amino acids like tyrosine and phenylalanine, as well as certain hydrophobic amino acids, has been associated with enhanced alpha-amylase inhibitory activity in some peptides. nih.govmdpi.com

Beyond alpha-amylase, peptides containing tyrosine have also been investigated for inhibiting other enzymes, such as tyrosinase, an enzyme involved in melanin (B1238610) synthesis. mdpi.com Research on inhibitors of acetylcholinesterase, an enzyme crucial for neurotransmission, has also explored the impact of amino acid composition on inhibitory activity, noting that aromatic amino acids can increase inhibition compared to glycine. scielo.br While these studies highlight the potential for tyrosine-containing peptides to act as enzyme inhibitors, the specific enzyme inhibition profile of Gly-Gly-Tyr-OH·HCl is not provided in the available information.

Structural Determinants of Biological Activity within Gly-Gly-Tyr-OH·HCl

Glycine, being the simplest amino acid, provides flexibility to the peptide backbone. Tyrosine, with its aromatic ring and phenolic hydroxyl group, is capable of participating in various interactions, including hydrogen bonding, pi-pi stacking interactions, and hydrophobic interactions. chemicalbook.com These interactions are crucial for the binding of peptides to their target molecules, such as the active sites of enzymes or the binding pockets of receptors.

Insights into potential structural determinants can be drawn from structure-activity relationship (SAR) studies on related peptides. For example, SAR studies on opioid peptides have identified key amino acid residues and structural features responsible for receptor binding affinity and efficacy. nih.govnih.govnih.govmdpi.com Similarly, research on peptide-based enzyme inhibitors has explored how modifications to the peptide sequence and structure impact inhibitory potency and selectivity. nih.govnih.govmdpi.comscielo.brpharm.or.jp

Advanced Applications and Research Directions for Gly Gly Tyr Oh·hcl in Biomedical Science

Peptide Building Blocks in Complex Peptide and Protein Synthesis

Glycylglycyltyrosine hydrochloride is recognized for its value as a building block in the synthesis of more complex peptides and proteins. chemimpex.com This application is fundamental in pharmaceutical development and biochemical research, where precisely structured peptides are required for therapeutic or investigative purposes. chemimpex.com The compound serves as a pre-formed tripeptide unit that can be incorporated into longer peptide chains using standard peptide synthesis techniques. This approach can potentially streamline the synthesis of peptides containing the Gly-Gly-Tyr sequence compared to stepwise addition of individual amino acids. The use of pre-coupled peptide fragments, such as di- or tripeptides, is a strategy employed to accelerate and facilitate peptide synthesis. iris-biotech.de

Rational Design of Peptide Mimetics and Bioactive Compounds

The Gly-Gly-Tyr sequence, particularly with the tyrosine residue, is related to motifs found in naturally occurring bioactive peptides. This structural relationship suggests the potential for Gly-Gly-Tyr-OH·HCl to serve as a starting point or a component in the rational design of peptide mimetics and novel bioactive compounds. Peptide mimetics are developed to overcome limitations of native peptides, such as poor metabolic stability and bioavailability, while retaining or enhancing their biological activity. unc.edu While research on mimetics incorporating the exact Gly-Gly-Tyr-OH·HCl structure is not extensively detailed in the provided search results, the principles of rational design in peptide chemistry, which involve mimicking the secondary structure and essential side chains of bioactive peptides, are relevant. doi.org

Strategies for Enhancing Metabolic Stability and Selectivity

Enhancing the metabolic stability and selectivity of peptide-based compounds is a critical aspect of rational design. Strategies such as incorporating modified amino acids, cyclization, or using peptide bond mimetics have been explored to improve the pharmacological properties of peptides. nih.govnih.gov For instance, modifications have been shown to increase the half-life of peptides in biological matrices. nih.govnih.gov Selectivity can be influenced by the specific amino acid sequence and modifications, affecting binding to target receptors or interactions with other molecules. mdpi.compharm.or.jp Although direct studies on applying these specific strategies to Gly-Gly-Tyr-OH·HCl were not found, the tyrosine residue within the sequence is known to be a key element in the activity and recognition of various peptides, and modifications around such residues are common in peptide drug design. pharm.or.jp

Development of Bifunctional Peptides Incorporating Gly-Gly-Tyr-OH·HCl Motifs

The development of bifunctional peptides, which combine the activities of two different pharmacophores within a single molecule, is an active area of research. Peptides containing Tyr-Gly-Gly or related sequences have been investigated in the context of bifunctional compounds, particularly those targeting opioid receptors. nih.govnih.govmdpi.comresearchgate.net These studies demonstrate the potential for peptide sequences including glycine (B1666218) and tyrosine to be part of larger, multi-functional molecules designed for specific therapeutic effects. While the provided information discusses bifunctional peptides containing related motifs, specific examples detailing the incorporation and functional consequences of the Gly-Gly-Tyr-OH·HCl tripeptide as a defined motif within such constructs were not explicitly found.

Integration into Advanced Analytical and Sensing Platforms

Peptides and amino acids play roles in the development of advanced analytical and sensing platforms. Glycylglycyltyrosine has been mentioned as a reference standard, indicating its use in analytical method development and validation. nih.gov Furthermore, components of the tripeptide, such as glycine and tyrosine, are relevant in the context of sensing. For example, glycine-HCl buffers are used in sensor regeneration protocols. researchgate.net Tyrosine is also a target analyte in certain biosensors designed for detecting biomarkers. acs.orgmtmlaboratory.com While these examples highlight the relevance of amino acids and peptides in sensing technologies, specific research detailing the direct integration or unique application of Gly-Gly-Tyr-OH·HCl within advanced analytical or sensing platforms was not prominently featured in the search results.

Future Prospects and Emerging Research Frontiers for Gly Gly Tyr Oh·hcl

Innovations in Green and Sustainable Peptide Synthesis

The synthesis of peptides, including tripeptides like Gly-Gly-Tyr-OH·HCl, traditionally involves methodologies that can be resource-intensive and generate significant waste, particularly through the extensive use of organic solvents. Innovations in green and sustainable peptide synthesis aim to mitigate these environmental impacts.

Solid-Phase Peptide Synthesis (SPPS) is a widely used technique, but it often requires large volumes of solvents for washing steps. Research is focusing on reducing solvent consumption in SPPS. One approach involves the in situ Fmoc removal strategy, where the deprotection step is integrated directly after coupling without intermediate washing, significantly reducing solvent use. Studies using model peptides, including those containing Gly and Tyr residues like Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu), have demonstrated that in situ Fmoc removal can yield peptides with purity comparable to traditional methods while minimizing solvent waste tandfonline.compeptide.comcsic.es. For instance, the synthesis of Leu-enkephalinamide using a 3-step in situ Fmoc removal protocol with 20% 4-methyl piperidine (B6355638) (4-MP) in DMF showed promising results in terms of purity tandfonline.com.

Liquid-Phase Peptide Synthesis (LPPS) is another method gaining interest for its potential scalability and reduced solvent and reagent requirements compared to SPPS, particularly for shorter peptides bachem.com. LPPS can be more environmentally friendly and cost-efficient bachem.com.

Mechanochemical approaches, such as synthesis by extrusion, are also being explored as more environmentally friendly alternatives to traditional solution or solid-phase methods. These methods can reduce the need for large amounts of solvents and reagents chemistryviews.org. Optimized mechanochemical strategies have been successfully applied to the synthesis of dipeptides and tripeptides with high yields and minimal epimerization chemistryviews.org.

The use of greener solvents and reagents is another key area of innovation. Researchers are exploring alternatives to commonly used organic solvents like DMF and DCM, including water-based systems and solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and γ-valerolactone (GVL) oxymapure.comnih.govnih.govacs.org. Water-based SPPS methods, potentially assisted by microwave irradiation, are being developed to eliminate or significantly reduce the need for organic solvents nih.govnih.gov. Additionally, the use of more soluble and environmentally friendly coupling reagents, such as OxymaPure, in combination with green solvents is being investigated to facilitate greener synthesis protocols oxymapure.comrsc.org.

Furthermore, advancements in resin technology, such as the use of PEG-grafted or DEG-crosslinked polystyrene resins, are contributing to more sustainable SPPS by improving resin swelling in greener solvents and enhancing reaction efficiency rsc.org. These innovations collectively contribute to the development of more sustainable and environmentally conscious methods for synthesizing peptides like Gly-Gly-Tyr-OH·HCl.

High-Throughput Screening for Novel Biological Activities

The identification of novel biological activities of peptides, including tripeptides, is being significantly accelerated by the application of high-throughput screening (HTS) techniques. These methods enable the rapid evaluation of large libraries of peptides for desired biological effects.

HTS platforms can be used to screen peptide libraries against various biological targets, such as enzymes, receptors, or cell lines, to identify compounds with potential therapeutic or functional properties mdpi.comacs.orgnih.goveurogentec.com. For Gly-Gly-Tyr-OH·HCl, HTS could be employed to explore a wide range of potential activities, including antioxidant, anti-inflammatory, or signaling modulation effects, building on the known bioactivities of its constituent amino acids, particularly tyrosine smolecule.comresearchgate.net.

Studies have demonstrated the effectiveness of HTS in discovering bioactive peptides. For example, reporter gene-based stable cell lines have been used for high-throughput screening of peptides with antioxidant activity mdpi.com. Combining computational virtual screening with cell-based assays can further enhance the efficiency of identifying functional peptides from large libraries mdpi.com. Molecular docking, as a computational tool, can help predict the binding affinity of peptides to target proteins, thereby reducing the number of candidates for experimental screening mdpi.com.

Quantitative Structure-Activity Relationship (QSAR) modeling, often used in conjunction with screening, can help establish relationships between peptide structure and biological activity, guiding the design of peptides with improved properties researchgate.net. Research on antioxidant tripeptides has utilized QSAR models to predict activity and identify promising candidates for synthesis and testing researchgate.net.

While specific HTS data for Gly-Gly-Tyr-OH·HCl is limited in the provided context, the advancements in HTS methodologies for peptides, including tripeptides and those containing tyrosine, indicate a clear future direction for discovering new applications for this compound. These techniques allow for the rapid and cost-effective evaluation of Gly-Gly-Tyr-OH·HCl and its potential derivatives across a broad spectrum of biological targets.

Advanced Structural Biology Techniques for Dynamic Conformational Studies

Understanding the three-dimensional structure and dynamic conformational behavior of Gly-Gly-Tyr-OH·HCl is crucial for elucidating its potential interactions with biological targets and predicting its properties. Advanced structural biology techniques play a key role in this area.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the conformation and dynamics of peptides in solution core.ac.ukchemrxiv.org. NMR can provide detailed information about the local environment of individual atoms and the presence of intramolecular interactions, such as hydrogen bonds, which influence peptide folding core.ac.ukchemrxiv.org. Studies on tripeptides and larger peptides containing Gly and Tyr residues have utilized NMR to investigate their conformational preferences in different environments core.ac.ukresearchgate.netacs.orgillinois.edu. For instance, NMR has been used to study the spatial structures of tripeptides, including glycylglycyl-l-tyrosine, and their interactions medchemexpress.com.

X-ray crystallography can provide high-resolution atomic structures of peptides in the solid state iucr.orgrsc.org. While obtaining crystals of flexible linear peptides can be challenging, crystallographic studies of peptides containing Gly and Tyr, including cyclic peptides or peptides bound to receptors, have provided valuable insights into their folded conformations and interaction interfaces iucr.orgrsc.org. The combination of NMR and X-ray crystallography can offer a more complete picture of peptide structure in different states rsc.orgnih.gov.

Molecular dynamics (MD) simulations are computational techniques that complement experimental methods by providing insights into the dynamic behavior and conformational landscape of peptides over time researchgate.netnih.govresearchgate.netresearchgate.netplos.org. MD simulations can explore the flexibility of the peptide backbone and side chains, the influence of the solvent environment, and potential binding poses with target molecules researchgate.netnih.govresearchgate.netplos.org. Studies using MD simulations on peptides containing Gly and Tyr residues have investigated their folding propensity and interactions with proteins researchgate.netnih.govresearchgate.netresearchgate.net.

For Gly-Gly-Tyr-OH·HCl, applying these advanced techniques can reveal preferred conformations in various environments (e.g., aqueous solution, near membranes), identify potential intramolecular interactions stabilizing specific folds, and provide a basis for understanding its behavior in biological systems. The hydrochloride salt form may influence its charge state and solubility, which can impact its conformation and interactions, aspects that can be explored using these structural methods.

Computational Design and Predictive Modeling of Gly-Gly-Tyr-OH·HCl Analogs

Computational methods are increasingly being used for the design and predictive modeling of peptides and their analogs, offering a cost-effective and efficient way to explore the vast chemical space of possible peptide sequences and modifications. This is a significant frontier for developing Gly-Gly-Tyr-OH·HCl analogs with enhanced or novel properties.

In silico design approaches can involve modifying the amino acid sequence, incorporating non-natural amino acids, or introducing chemical modifications to the peptide backbone or side chains to improve stability, activity, or targeting mdpi.com. Predictive modeling techniques, such as QSAR, molecular docking, and molecular dynamics simulations, can be used to estimate the properties and behavior of these designed analogs before synthesis and experimental testing mdpi.comresearchgate.netresearchgate.netnih.govresearchgate.netresearchgate.net.

Molecular docking can predict how Gly-Gly-Tyr-OH·HCl or its analogs might bind to specific protein targets by evaluating the energetics and geometry of potential binding poses researchgate.netnih.govresearchgate.net. MD simulations can then provide a more dynamic view of the binding process and the stability of the peptide-target complex researchgate.netnih.govresearchgate.net. These computational tools have been applied to study the interactions of peptides containing Gly and Tyr with various proteins, such as enzymes and receptors researchgate.netnih.govresearchgate.netresearchgate.net.

Furthermore, computational methods can be used to predict physicochemical properties relevant to drug development, such as solubility, permeability, and metabolic stability researchgate.net. By building predictive models based on the structure of Gly-Gly-Tyr-OH·HCl and known data for similar peptides, researchers can virtually screen libraries of potential analogs and prioritize those with the most favorable predicted properties for synthesis and experimental validation.

The integration of computational design and predictive modeling with experimental synthesis and screening forms a powerful pipeline for the discovery and optimization of Gly-Gly-Tyr-OH·HCl analogs with tailored properties for specific applications. This approach allows for a more rational and efficient exploration of the potential of this tripeptide scaffold.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.